molecular formula C15H24ClN5O4 B15250705 (2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid CAS No. 63432-77-9

(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid

Cat. No.: B15250705
CAS No.: 63432-77-9
M. Wt: 373.83 g/mol
InChI Key: XOUDNJGIAMZHLE-UWVGGRQHSA-N
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Description

The compound (2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions. The presence of multiple functional groups, including amino and carboxylic acid groups, makes it a valuable candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid typically involves multiple steps, starting with the preparation of the triazine ring One common method involves the reaction of cyanuric chloride with an appropriate amine under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid: has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it suitable for various chemical transformations.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its functional groups.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The presence of amino and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid: can be compared with other triazine derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

63432-77-9

Molecular Formula

C15H24ClN5O4

Molecular Weight

373.83 g/mol

IUPAC Name

(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C15H24ClN5O4/c1-7(2)5-9(11(22)23)17-14-19-13(16)20-15(21-14)18-10(12(24)25)6-8(3)4/h7-10H,5-6H2,1-4H3,(H,22,23)(H,24,25)(H2,17,18,19,20,21)/t9-,10-/m0/s1

InChI Key

XOUDNJGIAMZHLE-UWVGGRQHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC1=NC(=NC(=N1)Cl)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CC(C)CC(C(=O)O)NC1=NC(=NC(=N1)Cl)NC(CC(C)C)C(=O)O

Origin of Product

United States

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